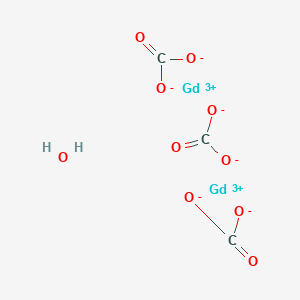

Gadolinium(III) carbonate hydrate

説明

The exact mass of the compound Gadolinium(III) carbonate hydrate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Gadolinium(III) carbonate hydrate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Gadolinium(III) carbonate hydrate including the price, delivery time, and more detailed information at info@benchchem.com.

特性

CAS番号 |

38245-36-2 |

|---|---|

分子式 |

CH4GdO4 |

分子量 |

237.3 g/mol |

IUPAC名 |

carbonic acid;gadolinium;hydrate |

InChI |

InChI=1S/CH2O3.Gd.H2O/c2-1(3)4;;/h(H2,2,3,4);;1H2 |

InChIキー |

NVHGWEUNAIEFQC-UHFFFAOYSA-N |

SMILES |

C(=O)([O-])[O-].C(=O)([O-])[O-].C(=O)([O-])[O-].O.[Gd+3].[Gd+3] |

正規SMILES |

C(=O)(O)O.O.[Gd] |

ピクトグラム |

Irritant |

製品の起源 |

United States |

Thermal Decomposition Pathway of Gadolinium(III) Carbonate Hydrate: A Technical Guide

Executive Summary

The thermal decomposition of Gadolinium(III) carbonate hydrate (

This guide moves beyond basic thermogravimetry to analyze the mechanistic causality of the decomposition. It focuses on the isolation of the metastable dioxycarbonate intermediate (

Part 1: The Precursor Architecture

Before initiating thermal treatment, the starting material must be characteristically defined. Gadolinium carbonate typically precipitates as a hydrate. Unlike transition metal carbonates, lanthanide carbonates exhibit variable hydration states depending on the synthesis pH and drying conditions.

-

Chemical Formula:

(typically -

Structural Nuance: Commercial "gadolinium carbonate" is frequently a hydroxycarbonate,

. Distinguishing between the neutral carbonate and hydroxycarbonate is vital, as the latter releases water at higher temperatures, overlapping with decarboxylation events.

Pre-Decomposition Validation

Protocol Check: Verify the starting stoichiometry using FTIR.

-

Carbonate: Strong split bands at 1400–1500 cm⁻¹ (

mode). -

Hydroxyl: Sharp peak at ~3600 cm⁻¹ indicates hydroxycarbonate; broad band at 3000–3400 cm⁻¹ indicates lattice water only.

Part 2: The Thermal Decomposition Landscape

The transformation from hydrate to oxide is not a single-step event but a cascade of dehydration and decarboxylation reactions.

Step 1: Dehydration (Ambient to ~300°C)

The removal of physisorbed and lattice water occurs in multiple overlapping stages.

-

Reaction:

-

Thermodynamics: Endothermic.

-

Critical Insight: Rapid heating (>10°C/min) in this zone causes "crusting," where the surface dehydrates and forms a barrier, trapping internal moisture and leading to particle agglomeration.

Step 2: Formation of Dioxycarbonate (~400°C – 550°C)

This is the most critical control point. The anhydrous carbonate is unstable and rapidly decarboxylates to form Gadolinium Dioxycarbonate .

-

Reaction:

-

Stability: This intermediate is thermodynamically stable in a

-rich atmosphere. In air, it appears as a plateau in the TGA curve. -

Polymorphism: The dioxycarbonate typically crystallizes in the Type IA (tetragonal) or Type II (monoclinic) form depending on the precursor morphology.

Step 3: Oxide Formation (>650°C)

The final decarboxylation yields the cubic sesquioxide.

-

Reaction:

-

Crystallinity: The initial oxide formed is often cubic (

-type).[1] prolonged annealing >1200°C may induce a phase transition to monoclinic (

Visualization: The Decomposition Pathway

The following diagram illustrates the chemical species evolution and critical temperature windows.

Figure 1: Step-wise thermal decomposition pathway of Gadolinium(III) carbonate hydrate, highlighting the critical dioxycarbonate intermediate.

Part 3: Kinetic Analysis & Thermodynamics[3][4]

Understanding the kinetics allows for the optimization of calcination cycles to minimize energy usage while ensuring complete conversion.

Kinetic Parameters

The decomposition follows a nucleation and growth model (Avrami-Erofeev).

-

Activation Energy (

):-

Dehydration: ~40–60 kJ/mol.

-

Decarboxylation (Carbonate to Dioxycarbonate): ~140–180 kJ/mol.

-

Decarboxylation (Dioxycarbonate to Oxide): ~200–230 kJ/mol.

-

The "Atmosphere Effect"

Performing the decomposition in a

-

Why use

? It separates the dehydration and decarboxylation events, which often overlap in air. This separation allows for precise quantification of the hydration state

Part 4: Experimental Protocol (Self-Validating)

This protocol uses simultaneous TGA/DSC (Thermogravimetric Analysis / Differential Scanning Calorimetry) to validate the mechanism.[2]

Equipment Setup

-

Instrument: SDT Q600 or equivalent (TGA/DSC).

-

Crucible: Alumina (

) pans (Platinum is acceptable but avoid if reducing gases are present). -

Purge Gas: Nitrogen (

) or Dry Air at 100 mL/min.

Step-by-Step Workflow

-

Blank Run: Run the empty crucible with the exact method to establish a baseline.

-

Sample Loading:

-

Load 10–15 mg of

. -

Why: Large masses (>20mg) induce thermal gradients, broadening peaks and masking intermediates.

-

-

Equilibration: Hold at 30°C for 5 minutes to stabilize the microbalance.

-

Ramp Segment: Heat from 30°C to 900°C at 10°C/min.

-

Isothermal Hold (Optional): If isolating

, add a hold step at 500°C for 60 minutes.

Data Interpretation Table

| Temperature Range | Mass Loss (%) | DSC Signal | Event Identification |

| 50–300°C | ~10–15% | Endothermic (Broad) | Loss of |

| 400–550°C | ~14–16% | Endothermic (Sharp) | Formation of |

| 600–750°C | ~7–9% | Endothermic (Sharp) | Formation of |

| >800°C | < 0.5% | Flat Baseline | Crystallization / Sintering |

Workflow Diagram

Figure 2: Experimental workflow for the kinetic and stoichiometric validation of Gadolinium Carbonate decomposition.

Part 5: Applications in Drug Development & Materials

MRI Contrast Agents (GBCAs)

The purity of

-

Risk: Residual carbonate can lead to bubble formation (

) during complexation, affecting stoichiometry and yield.

Nanoparticle Synthesis

For

-

Mechanism: Slower heating through the 400–550°C range preserves the morphology of the precursor, while rapid calcination can cause sintering and loss of the nano-structure.

References

-

Kaneko, H., Saito, Y., et al. (1977). Thermal decomposition of gadolinium(III) carbonate. Nippon Kagaku Kaishi.

-

Kaur, G., et al. (2020).[3] Thermal dehydration kinetics involved during the conversion of gadolinium hydroxide to gadolinium oxide. Icahn School of Medicine at Mount Sinai / Journal of Thermal Analysis and Calorimetry.

-

Mai, H.X., et al. (2005). Size-Controlled Synthesis of Gd2O3 Nanoparticles via Thermal Decomposition. Journal of Physical Chemistry B.

-

Wendlandt, W.W. (1959). Thermal Decomposition of Rare Earth Metal Carbonates. Analytical Chemistry.

-

TA Instruments. (n.d.). Materials Characterization by Thermal Analysis (DSC & TGA).

Sources

stability of gadolinium(III) carbonate in different atmospheres

Technical Deep Dive: Thermodynamic and Kinetic Stability of Gadolinium(III) Carbonate

Abstract

This technical guide analyzes the physicochemical stability of Gadolinium(III) carbonate (

Part 1: Thermodynamic Phase Evolution & Atmospheric Influence

The stability of gadolinium carbonate is not a static property; it is defined by a series of metastable equilibrium states dependent on partial pressure of

The Decomposition Pathway

Unlike simple transition metal carbonates, lanthanide carbonates do not decompose in a single step. They follow a stepwise dehydration and decarbonation pathway. The critical intermediate is the Dioxycarbonate phase (

The General Decomposition Reaction Sequence:

-

Dehydration (< 300°C): Removal of physisorbed and lattice water.

-

Partial Decarbonation (400°C - 550°C): Formation of the dioxycarbonate intermediate.

-

Oxide Formation (> 600°C): Final release of

to form the sesquioxide.

Atmospheric Impact Analysis

-

Inert Atmosphere (

, Ar): In the absence of back-pressure from -

Oxidizing Atmosphere (Air): Ambient air contains low

(~400 ppm) and variable humidity. Moisture accelerates the hydrolysis of the surface, potentially forming hydroxycarbonates ( -

Carbon Dioxide (

): High

Part 2: Visualization of Stability Pathways

The following diagram illustrates the phase evolution of Gadolinium Carbonate. Note the bifurcation based on atmospheric conditions.

Figure 1: Thermal decomposition pathway of Gadolinium Carbonate showing the stabilization effect of CO2 on the intermediate phase.

Part 3: Experimental Protocol (Synthesis & Validation)

To study these stability profiles, one must first synthesize a phase-pure precursor. Commercial sources often contain mixed hydroxides. The Urea Homogeneous Precipitation method is recommended for its self-buffering capacity, ensuring uniform particle growth.

Protocol: Homogeneous Precipitation

Reagents:

- (99.9% purity)

-

Urea (

) -

Deionized Water (18.2 MΩ)

Workflow:

-

Dissolution: Dissolve 0.02 mol Gd nitrate in 500mL DI water.

-

Urea Addition: Add urea in large excess (30:1 molar ratio Urea:Gd).

-

Heating (The Critical Step): Heat to 90°C under vigorous stirring.

-

Self-Validating Check: Monitor pH. The solution should start acidic (pH ~5) and slowly rise to pH 7-8 as urea decomposes. If pH spikes instantly, the heating is too aggressive, leading to amorphous agglomerates.

-

-

Aging: Maintain 90°C for 2-4 hours. The precipitate changes from gelatinous to crystalline.

-

Washing: Centrifuge and wash with water/ethanol (3x).

-

Self-Validating Check: Measure conductivity of the supernatant. Continue washing until conductivity is < 10 µS/cm (removal of nitrate counter-ions).

-

-

Drying: Vacuum dry at 60°C.

Stability Testing Workflow

Figure 2: Experimental workflow for characterizing atmospheric stability.

Part 4: Quantitative Data Summary

The following table summarizes typical decomposition temperatures derived from Thermogravimetric Analysis (TGA). Note the shift in the final decomposition step (

| Atmosphere | Step 1: Dehydration ( | Step 2: Carbonate | Step 3: Oxycarbonate |

| Nitrogen ( | ~100°C - 180°C | 430°C - 520°C | ~600°C - 650°C |

| Air | ~100°C - 190°C | 450°C - 540°C | ~650°C - 700°C |

| Carbon Dioxide ( | ~100°C - 180°C | 500°C - 580°C | > 850°C |

Data Interpretation: The ~200°C increase in stability for the oxycarbonate phase in

Part 5: Implications for Drug Development (GBCAs)

For professionals in MRI contrast agent development, the stability of Gadolinium Carbonate is relevant in two contexts:

-

Raw Material Purity: When synthesizing GBCAs (e.g., Gd-DOTA), trace carbonate impurities in the Gd-oxide/chloride precursor can lead to incomplete chelation. The high stability of the oxycarbonate phase (if the precursor was improperly calcined) makes it insoluble in mild acids, potentially introducing free particulate Gd into the formulation.

-

In Vivo Degradation (Transmetallation): While GBCAs are designed to be kinetically inert, endogenous cations (

,

References

-

Kaneko, H., Saito, Y., et al. (1977). Thermal decomposition of gadolinium(III) carbonate trihydrate. Nippon Kagaku Kaishi. Link

-

Hifumi, H., et al. (2006).[3] Gadolinium-based hybrid nanoparticles as a positive MR contrast agent. Journal of the American Chemical Society. Link

-

Frenzel, T., et al. (2008). Stability of Gadolinium-Based Magnetic Resonance Imaging Contrast Agents in Human Serum. Investigative Radiology. Link

-

Idee, J.M., et al. (2014). The biological fate of gadolinium-based MRI contrast agents: a call to action for bioinorganic chemists. Metallomics. Link

-

Wakita, H., et al. (1978). The Thermal Decomposition of Gadolinium(III) Oxalate and Carbonate. Thermochimica Acta. Link

Sources

Application Note: Gadolinium(III) Carbonate Hydrate in Nanoparticle Synthesis

This Application Note and Protocol guide is designed for researchers and drug development professionals specializing in nanomedicine and inorganic synthesis.

Executive Summary

Gadolinium(III) carbonate hydrate (

This guide details the mechanistic pathways of thermal decomposition and provides a validated protocol for synthesizing uniform

Scientific Rationale & Mechanism

Why Gadolinium Carbonate?

In the synthesis of MRI contrast agents (T1-weighted), purity and crystallinity are paramount.

-

Halide-Free Purity: Direct use of

can leave residual chloride ions, which are corrosive and potentially cytotoxic. -

Morphological Control: Gadolinium carbonate tends to precipitate as uniform spherical particles (via urea hydrolysis). These spheres act as a "hard template," preserving their shape during the transition to

.

Thermal Decomposition Pathway

Understanding the thermal stability of the hydrate is essential for calcination protocols. The decomposition is not a single-step event but a multi-stage process.

Reaction Pathway:

-

Dehydration (< 300°C): Loss of water molecules.

-

Decarboxylation (300°C – 500°C): Formation of the intermediate dioxycarbonate (

). -

Oxide Formation (> 650°C): Final conversion to cubic

.

Figure 1: Thermal Decomposition Pathway of Gadolinium(III) Carbonate Hydrate

Caption: Step-wise thermal evolution of Gadolinium Carbonate to Oxide. Note the stable Dioxycarbonate intermediate.

Experimental Protocols

Protocol A: Synthesis of Colloidal Nanospheres (Urea Hydrolysis Method)

Objective: Synthesize monodisperse

Reagents Required

| Reagent | Purity | Role |

| Gadolinium(III) Nitrate Hexahydrate | 99.9% | Gd Source |

| Urea ( | ACS Reagent | Precipitant & pH Control |

| Deionized Water (DIW) | 18.2 MΩ·cm | Solvent |

| Ethanol | Absolute | Washing Agent |

Step-by-Step Procedure

-

Precursor Dissolution:

-

Dissolve 2.0 mmol of Gd(

) -

Stir magnetically at 500 RPM for 10 minutes until clear.

-

-

Addition of Urea:

-

Add 2.0 g of Urea to the solution.

-

Note: Urea decomposes upon heating to release

and

-

-

Hydrothermal Treatment:

-

Collection & Washing:

-

Cool to room temperature naturally.

-

Centrifuge the resulting white precipitate at 8,000 RPM for 10 minutes.

-

Wash pellet 3x with DI water and 1x with ethanol to remove residual ions.

-

-

Calcination (Critical Step):

-

Dry the precipitate at 60°C overnight.

-

Place dried powder in an alumina crucible.

-

Calcine in a muffle furnace at 700°C for 2 hours (Ramp rate: 2°C/min).

-

Result: Conversion of carbonate spheres to crystalline

spheres.

-

Protocol B: Preparation of Chloride-Free Gd Precursor Solution

Objective: Use commercial Gadolinium(III) Carbonate Hydrate to prepare a high-purity nitrate stock solution for sensitive biological syntheses (e.g., liposome loading).

Procedure

-

Weighing: Weigh 1.0 g of commercial

. -

Acid Digestion:

-

Suspend powder in 10 mL DI water.

-

Dropwise add dilute Nitric Acid (

, 2M) under vigorous stirring. -

Observation: Effervescence (

release) will occur.

-

-

Endpoint: Continue addition until the solution is perfectly clear and pH reaches ~3-4.

-

Filtration: Filter through a 0.22 µm PTFE syringe filter to remove any insoluble rare-earth oxide impurities often found in bulk carbonate salts.

Characterization & Validation

To ensure the protocol was successful, the following validation parameters must be met.

Crystallography (XRD)[4]

-

Target Phase: Cubic

(Space group Ia-3). -

Validation: Absence of peaks at

(monoclinic phase) or broad humps indicating amorphous carbonate residues.

Fourier Transform Infrared Spectroscopy (FTIR)

Use FTIR to confirm complete decarboxylation after calcination.

| Wavenumber ( | Assignment | Status in Final Product |

| 1400 - 1550 | C-O Stretching (Carbonate) | Must be Absent |

| 3400 | O-H Stretching (Water) | Minimal / Surface adsorbed only |

| 540 - 560 | Gd-O Stretching | Strong / Sharp |

Experimental Workflow Diagram

Figure 2: Synthesis and Validation Workflow

Caption: Workflow from precursor mixing to validated nanoparticle product.

Applications in Drug Development

MRI Contrast Enhancement

nanoparticles synthesized via this carbonate route exhibit superior longitudinal relaxivity (-

Mechanism: The high surface-to-volume ratio of the nanoparticles allows more water protons to interact with surface Gd ions.

-

Typical

Value: 10 – 15

Neutron Capture Therapy (NCT)

The high density of Gd atoms in the oxide lattice (derived from the carbonate precursor) makes these particles ideal candidates for Neutron Capture Therapy, where a high neutron cross-section is required to generate therapeutic Auger electrons.

References

-

Thermal Decomposition Kinetics: Kaneko, H. et al. "Thermal decomposition of gadolinium(III) carbonate." Nippon Kagaku Kaishi, 1977. Link

-

Nanoparticle Synthesis: Bridot, J. L. et al. "Hybrid Gadolinium Oxide Nanoparticles: Multimodal Contrast Agents for in Vivo Imaging." Journal of the American Chemical Society, 2007. Link

-

Urea Hydrolysis Method: Matijević, E. "Monodispersed metal (hydrous) oxides - a fascinating field of colloid science." Accounts of Chemical Research, 1981. Link

-

MRI Applications: Na, H. B. et al. "Inorganic Nanoparticles for MRI Contrast Agents." Advanced Materials, 2009. Link

Sources

Application Note: High-Purity Synthesis of Gadolinium-Doped Nanomaterials Using Gadolinium Carbonate Precursors

Abstract

Gadolinium-doped materials (

Precursor Characterization & Handling

Unlike hygroscopic halides, Gadolinium Carbonate is stable in air. However, its water content varies (

Pre-Synthesis Validation (Assay)

Before initiating any protocol, perform a Gravimetric Analysis or Complexometric Titration (EDTA) to determine the exact

-

Standard: Commercial

typically contains -

Action: Dissolve 100 mg in excess

and titrate with EDTA using Xylenol Orange indicator at pH 5.5 (Acetate buffer).

Protocol A: Synthesis of Red-Emitting Nanophosphors

Application: Biological fluorescent labeling, red-emitting scintillators. Mechanism: Acid digestion followed by Urea-based Homogeneous Precipitation and Calcination.

Reagents

| Reagent | Purity | Role |

| Gadolinium Carbonate ( | 99.99% (4N) | Host Precursor |

| Europium Oxide ( | 99.99% | Dopant Source |

| Nitric Acid ( | 70% Trace Metal Grade | Digestion Agent |

| Urea ( | ACS Reagent | Precipitating Agent |

| Deionized Water | 18.2 M | Solvent |

Step-by-Step Protocol

Step 1: Acid Digestion (The "Fresh Nitrate" Route) Direct solid-state mixing leads to poor dopant distribution. We first convert the carbonate to a fresh nitrate solution to ensure atomic-level mixing.

-

Calculate stoichiometric amounts for

(5 mol% doping). -

Suspend

and -

Slowly add

dropwise under stirring.-

Reaction:

-

Observation: Solution turns clear upon completion.

-

-

Evaporate excess acid by heating to 80°C until a pH of ~2-3 is reached. Dilute to 0.2 M total metal concentration (

).

Step 2: Homogeneous Precipitation

-

Add Urea to the solution.[1] Ratio:

. -

Heat the solution to 85°C in a sealed vessel or under reflux.

-

Aging: Maintain 85°C for 4 hours. A white precipitate of Gadolinium Hydroxycarbonate (

) forms. -

Washing: Centrifuge (6000 rpm, 10 min). Wash 3x with DI water and 1x with Ethanol to prevent agglomeration.

Step 3: Calcination (Phase Conversion)

-

Dry the precipitate at 80°C overnight.

-

Place in an alumina crucible.

-

Ramp 1: 2°C/min to 400°C (Dehydration/Decarbonation).

-

Ramp 2: 5°C/min to 800°C. Hold for 2 hours.

-

Result: Cubic phase

nanoparticles (~30-50 nm).

-

Workflow Diagram (Protocol A)

Figure 1: Workflow for converting Gadolinium Carbonate to Doped Oxide via Acid Digestion and Homogeneous Precipitation.

Protocol B: Hydrothermal Synthesis of (UCNPs)

Application: Deep tissue bio-imaging (NIR-to-Visible upconversion), MRI Contrast (

Reagents

-

Precursor:

(digested to chloride), -

Solvent: Oleic Acid (OA), 1-Octadecene (ODE).

-

Fluoride Source:

and

Step-by-Step Protocol

Step 1: Precursor Preparation (In-Situ)

-

Weigh

(0.78 mmol Gd), -

Digest in 5 mL Trifluoroacetic Acid (TFA) or HCl (10%) in a three-neck flask.

-

Evaporate to dryness to yield Rare-Earth (RE) salts.

Step 2: Ligand Coordination

-

Add 6 mL Oleic Acid (OA) and 15 mL 1-Octadecene (ODE) to the flask.

-

Heat to 150°C under Argon flow/vacuum for 30 min.

-

Purpose: Dissolve RE salts and form RE-Oleate complexes . Remove water/oxygen.

-

-

Cool to room temperature (RT).

Step 3: Nucleation and Growth

-

Prepare a methanol solution containing

(2.5 mmol) and -

Add dropwise to the RE-Oleate flask. Stir for 30 min at 50°C to evaporate methanol.

-

Heating Profile:

-

Heat to 300°C rapidly (10°C/min) under Argon.

-

Hold for 60-90 minutes .

-

Critical: This high temperature drives the

phase transition.

-

Step 4: Isolation

-

Cool to RT.[6] Add Ethanol to precipitate nanoparticles.

-

Centrifuge (8000 rpm). Wash with Ethanol/Cyclohexane (1:1) 3 times.

-

Redisperse in Cyclohexane or Chloroform.

Mechanism Diagram (LaMer Growth)

Figure 2: Hydrothermal/Solvothermal growth mechanism from Carbonate-derived precursors.

Analytical Validation & QC

For drug development applications, batch consistency is paramount.

| Technique | Parameter | Acceptance Criteria |

| XRD (X-Ray Diffraction) | Phase Purity | Protocol A: Pure Cubic |

| TEM (Transmission Electron Microscopy) | Size/Morphology | Protocol A: Spherical/Polyhedral, <50 nm.Protocol B: Uniform Hexagonal Plates, PDI < 0.1. |

| ICP-MS | Doping Concentration | Actual doping (e.g., Eu/Gd ratio) must be within ±5% of target. |

| PL Spectroscopy | Optical Function | Protocol A: Sharp peak at 611 nm ( |

Troubleshooting & Optimization

Issue: Low Luminescence Intensity

-

Cause: Concentration Quenching or Surface Defects.

-

Solution:

-

Verify dopant concentration (optimum Eu is usually 5-8 mol%; Yb/Er is 20/2 mol%).

-

Annealing: For Protocol A, increase calcination time to heal crystal defects.

-

Shell Growth: For Protocol B, grow an inert shell (

) to prevent surface quenching by solvent molecules.

-

Issue: Mixed Phases in Protocol B (

-

Cause: Insufficient temperature or time.

-

Solution: The

transition barrier is high. Ensure reaction temperature reaches 300°C and hold for at least 60 minutes. Increase OA:ODE ratio to elevate boiling point if necessary.

Issue: Incomplete Digestion of Carbonate

-

Cause: "Aged" carbonate with lower surface area or insufficient acid.

-

Solution: Use slight excess of acid (5%) and heat to 80°C. Ensure solution is perfectly clear before adding urea or ligands.

References

-

Thermal Decomposition Kinetics: Kaneko, H., et al. "Thermal decomposition of gadolinium(III) carbonate." Nippon Kagaku Kaishi, 1977. Link

-

Urea Precipitation Mechanism: Matijević, E. "Monodispersed metal (hydrous) oxides - a fascinating field of colloid science." Accounts of Chemical Research, 1981. Link

-

Hydrothermal UCNP Synthesis: Wang, F., et al. "Simultaneous phase and size control of upconversion nanocrystals through lanthanide doping." Nature, 2010. Link

-

Gd-Doping for MRI: Bridot, J. L., et al. "Hybrid Gadolinium Oxide Nanoparticles: High-Performance Contrast Agents for MRI." Journal of the American Chemical Society, 2007. Link

-

NaGdF4 Synthesis Optimization: Liu, C., et al. "Controlled Synthesis and Upconversion Luminescence of NaGdF4:Ln Nanocrystals." Journal of Physical Chemistry C, 2007. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. Tuning of synthesis conditions by thermal decomposition towards gadolinium-doped manganese carbonate nanoparticles with uniform size and high relaxivity - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Self-assembled β-NaGdF4 microcrystals: hydrothermal synthesis, morphology evolution, and luminescence properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Hydrothermal synthesis and upconversion luminescence properties of β-NaGdF4:Yb3+/Tm3+ and β-NaGdF4:Yb3+/Ho3+ submicron crystals with regular morphologies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ias.ac.in [ias.ac.in]

- 6. Synthesis of Gd2O3:Eu nanoplatelets for MRI and fluorescence imaging - PMC [pmc.ncbi.nlm.nih.gov]

Application Note & Protocol: Synthesis of Gadolinium(III) Carbonate Nanoparticles via Controlled Precipitation

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis of gadolinium(III) carbonate (Gd₂(CO₃)₃) nanoparticles using a controlled precipitation method. It covers the underlying scientific principles, a detailed experimental protocol, characterization techniques, and expert insights for troubleshooting. The protocol is designed to be a self-validating system, ensuring reproducible synthesis of nanoparticles suitable for various downstream applications, particularly as precursors for advanced MRI contrast agents.[1][2]

Part I: Theoretical Foundation & Mechanistic Insights

The synthesis of gadolinium-based nanoparticles is of significant interest due to their potential to overcome the limitations of conventional, low-molecular-weight MRI contrast agents, such as low relaxivity and short circulation times.[2][3][4] Gadolinium(III) carbonate nanoparticles serve as a versatile precursor, which can be subsequently converted to other forms like gadolinium oxide (Gd₂O₃) for enhanced imaging capabilities.[5][6]

Principle of Precipitation

The core of this method is a straightforward aqueous precipitation reaction. When a solution containing soluble gadolinium(III) ions (Gd³⁺) is mixed with a solution containing carbonate ions (CO₃²⁻), under controlled conditions, it leads to the formation of insoluble gadolinium(III) carbonate.

Core Reaction: 2Gd³⁺(aq) + 3CO₃²⁻(aq) → Gd₂(CO₃)₃(s)

The process is governed by the principles of nucleation and growth. Initially, a supersaturated solution leads to the formation of small, stable nuclei. Subsequent growth of these nuclei into larger nanoparticles is controlled by the diffusion of ions from the solution to the particle surface. The rate of precursor addition is a critical parameter; a slow addition rate favors controlled growth on existing nuclei, leading to a more uniform particle size distribution.[7]

The Critical Role of Synthesis Parameters

The physicochemical properties of the resulting nanoparticles—size, morphology, crystallinity, and stability—are highly dependent on the precise control of several reaction parameters.

-

pH: The pH of the reaction medium is crucial. It influences the equilibrium between carbonate (CO₃²⁻) and bicarbonate (HCO₃⁻) ions. A sufficiently high pH (typically > 7) is required to ensure an adequate concentration of carbonate ions to drive the precipitation.[8][9] However, excessively high pH can lead to the competing formation of gadolinium hydroxide (Gd(OH)₃).[6]

-

Temperature: Temperature affects both the solubility of the precursors and the kinetics of the reaction. Elevated temperatures can increase the reaction rate but may also lead to larger, less uniform particles or changes in crystalline phase upon subsequent calcination.[9][10]

-

Precursor Concentration: The concentration of gadolinium salt and carbonate source directly impacts the level of supersaturation, influencing the nucleation rate and final particle size. Higher concentrations generally lead to faster nucleation and smaller particles, but may also increase the risk of aggregation.

-

Capping Agents: Capping agents, or stabilizers, are essential for controlling nanoparticle size and preventing aggregation.[11][12][13] These molecules adsorb to the nanoparticle surface, providing steric or electrostatic repulsion that counteracts the attractive van der Waals forces between particles.[13][14] Common capping agents include polymers like polyacrylic acid (PAA) or small molecules like citrate.[15] The choice and concentration of the capping agent are key to achieving monodisperse and colloidally stable nanoparticles.[13]

Part II: Detailed Experimental Protocol

This protocol describes the synthesis of PAA-capped gadolinium(III) carbonate nanoparticles.

Materials and Reagents

| Reagent/Material | Grade | Supplier (Example) | Notes |

| Gadolinium(III) chloride hexahydrate (GdCl₃·6H₂O) | 99.9% trace metals basis | Sigma-Aldrich | Primary source of Gd³⁺ ions. |

| Ammonium carbonate ((NH₄)₂CO₃) | ACS reagent, ≥99.0% | Fisher Scientific | Carbonate source. |

| Polyacrylic acid (PAA), avg. M.W. ~1,800 | 50 wt. % in H₂O | Sigma-Aldrich | Capping/stabilizing agent.[15] |

| Ammonium hydroxide (NH₄OH) solution | 28.0-30.0% NH₃ basis | VWR | For pH adjustment. |

| Deionized (DI) Water | 18.2 MΩ·cm | Millipore Milli-Q | Used for all solutions and washing steps. |

| Ethanol | 200 proof, absolute | Decon Labs | For washing the final product. |

Equipment Setup

-

250 mL three-neck round-bottom flask

-

Magnetic stirrer hotplate

-

Burette or syringe pump for controlled addition

-

pH meter with a calibrated electrode

-

Condenser

-

High-speed centrifuge (capable of >10,000 x g)

-

Ultrasonic bath

Step-by-Step Synthesis Procedure

-

Preparation of Precursor Solutions:

-

Gadolinium Solution: Dissolve 1.0 mmol of GdCl₃·6H₂O and a selected amount of PAA (e.g., 0.1 g) in 100 mL of DI water in the three-neck flask.[15] Stir until fully dissolved.

-

Carbonate Solution: Dissolve 1.5 mmol of (NH₄)₂CO₃ in 50 mL of DI water.

-

-

Reaction Execution:

-

Place the three-neck flask containing the gadolinium solution on the magnetic stirrer and begin stirring at 400-500 rpm.

-

Gently heat the solution to 40-50°C to ensure homogeneity.

-

Using a burette or syringe pump, add the ammonium carbonate solution dropwise to the gadolinium solution at a constant rate of approximately 1-2 mL/min. A white precipitate will form.[16][17]

-

Throughout the addition, monitor the pH. If necessary, use a dilute ammonium hydroxide solution to maintain the pH in the range of 7.0-8.0.[8]

-

-

Aging and Crystallization:

-

After the addition is complete, allow the reaction mixture to stir at the same temperature for an additional 1-2 hours. This "aging" step allows for the crystallization and growth of the nanoparticles to stabilize.

-

-

Purification:

-

Turn off the heat and allow the suspension to cool to room temperature.

-

Transfer the suspension to centrifuge tubes.

-

Centrifuge at 12,000 x g for 20 minutes to pellet the nanoparticles.

-

Discard the supernatant, which contains unreacted precursors and byproducts.

-

Re-disperse the pellet in 50 mL of DI water using an ultrasonic bath.

-

Repeat the centrifugation and re-dispersion steps two more times with DI water, followed by one final wash with ethanol to aid in drying.

-

-

Drying and Storage:

-

After the final wash, decant the ethanol and dry the nanoparticle pellet in a vacuum oven at 60°C overnight.

-

The result is a fine white powder of gadolinium(III) carbonate nanoparticles.

-

Store the dried nanoparticles in a desiccator to prevent moisture absorption.

-

Process Visualization

The overall workflow can be visualized as a sequence of controlled steps leading to the final purified product.

Caption: Experimental workflow for nanoparticle synthesis.

Part III: Nanoparticle Characterization & Validation

To validate the success of the synthesis, a suite of characterization techniques should be employed.[6]

Morphological and Structural Analysis

-

Transmission Electron Microscopy (TEM): TEM is used to directly visualize the nanoparticles, providing critical information on their size, shape, and degree of aggregation.[4][6] Samples are typically prepared by drop-casting a dilute aqueous dispersion of the nanoparticles onto a carbon-coated copper grid.

-

X-ray Diffraction (XRD): XRD analysis confirms the crystalline structure and phase purity of the synthesized material.[6] The resulting diffraction pattern should be compared to standard patterns for gadolinium carbonate or related hydrated phases.[18][19]

Size Distribution and Stability

-

Dynamic Light Scattering (DLS): DLS measures the hydrodynamic diameter of the nanoparticles in a colloidal suspension.[5][6] This provides data on the average particle size and the polydispersity index (PDI), which is a measure of the broadness of the size distribution. A low PDI value (e.g., < 0.3) indicates a relatively monodisperse sample.[5]

-

Zeta Potential: This measurement indicates the surface charge of the nanoparticles and is a key predictor of their colloidal stability.[6][10] A high absolute zeta potential value (e.g., > |30| mV) suggests good electrostatic repulsion and stability against aggregation.

Expected Results

The described protocol is expected to yield nanoparticles with the following characteristics.

| Parameter | Technique | Expected Result |

| Core Particle Size | TEM | 20 - 50 nm, spherical morphology[10] |

| Hydrodynamic Diameter | DLS | 50 - 100 nm (larger than TEM due to hydration layer and PAA coating)[5] |

| Polydispersity Index (PDI) | DLS | < 0.3 |

| Crystal Phase | XRD | Match with standard gadolinium carbonate or gadolinium hydroxycarbonate patterns[18] |

| Surface Charge | Zeta Potential | Highly negative (e.g., < -30 mV) due to deprotonated PAA |

Part IV: Troubleshooting & Expert Insights

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Large, aggregated particles | Addition rate of carbonate solution is too fast; Inadequate stirring; Insufficient capping agent. | Decrease the addition rate using a syringe pump; Increase stirring speed; Increase the concentration of PAA. |

| Broad size distribution (High PDI) | Inhomogeneous mixing; Fluctuation in temperature or pH. | Ensure vigorous and consistent stirring; Use a temperature-controlled water bath and monitor pH closely. |

| Low Yield | pH is too low, preventing complete precipitation; Loss of material during washing steps. | Ensure pH is maintained above 7 during precipitation; Increase centrifugation time/speed; Carefully decant supernatant. |

| Amorphous Material (from XRD) | Insufficient aging time or low reaction temperature. | Increase the aging time post-precipitation to 3-4 hours; Slightly increase the reaction temperature (e.g., to 60°C). |

Part V: Mechanism of Stabilization

The PAA capping agent plays a pivotal role in stabilizing the nanoparticles. The carboxylic acid groups on the polymer chain can deprotonate and chelate with Gd³⁺ ions on the nanoparticle surface, anchoring the polymer. The long polymer chains then extend into the solvent, creating a steric barrier that prevents nanoparticles from approaching each other closely enough to aggregate.

Caption: Steric stabilization by a PAA capping agent.

References

- Vertex AI Search. (2022, June 6). Preparation of Magnetic Resonance Contrast Agent Gadolinium-Containing Organic Nanoparticles and Their Electrochemical Behavior.

- ResearchGate. (2025, August 6). (PDF) Synthesis and characterization of gadolinium nanoparticles using polyol method as a candidate for MRI Contrast Agent.

- Royal Society of Chemistry. Gadolinium-functionalized nanoparticles for application as magnetic resonance imaging contrast agents via polymerization-induced self-assembly. Polymer Chemistry.

- ScienceDirect. Carbonate Co-Precipitation of Gd2O3-Doped CeO2 Solid Solution Nano-Particles.

- PMC. (2020, March 10). Gadolinium‐containing carbon nanomaterials for magnetic resonance imaging: Trends and challenges.

- PMC. Locating and Characterizing Self-Assembled Gadolinium Chelate Nanoparticles in Stem Cells Using TEM.

- MDPI. (2025, September 1). Current Status and Future Aspects of Gadolinium Oxide Nanoparticles as Positive Magnetic Resonance Imaging Contrast Agents.

- MDPI. (2021, September 20). Recent Advances in Gadolinium Based Contrast Agents for Bioimaging Applications.

- SpringerLink. Role of capping agents in the application of nanoparticles in biomedicine and environmental remediation. Journal of Nanobiotechnology.

- Frontiers. (2022, January 30). Role of Biogenic Capping Agents in the Synthesis of Metallic Nanoparticles and Evaluation of Their Therapeutic Potential.

- PubMed. (2020, November 23). Role of capping agents in the application of nanoparticles in biomedicine and environmental remediation: recent trends and future prospects.

- Royal Society of Chemistry. Ultrasmall Gadolinium Hydrated Carbonate Nanoparticle: An Advanced T1 MRI Contrast Agent with Large Longitudinal Relaxivity.

- Semantic Scholar. (2018, May 8). Capping agents in nanoparticle synthesis: Surfactant and solvent system.

- PMC. (2020, November 23). Role of capping agents in the application of nanoparticles in biomedicine and environmental remediation: recent trends and future prospects.

- Semantic Scholar. Co–precipitation synthesis, structural and luminescent behavior of erbium doped gadolinium oxide (Er:Gd2O3) nanorods.

- Journal of the Chilean Chemical Society. (2020, March 17). SYNTHESIS AND CHARACTERIZATION OF GADOLINIUM-BASED NANOCRYSTALS FOR THEIR POTENTIAL APPLICATION AS TRIMODAL IMAGING CONTRAST AGENTS.

- MDPI. (2021, May 12). The Influence of Co-Precipitation Technique on the Structure, Morphology and Dual-Modal Proton Relaxivity of GdFeO 3 Nanoparticles.

- ResearchGate. (2025, August 6). (PDF) Co-precipitation Synthesis, Structural and Luminescent Behavior of Erbium Doped Gadolinium Oxide (Er3+:Gd2O3) Nanorods.

- International Scientific Organization. (2024, February 14). Polyol synthesis of gadolinium nanoparticles: A preliminary study.

- Royal Society of Chemistry. (2016, August 1). Modeling size controlled nanoparticle precipitation with the co-solvency method by spinodal decomposition. Soft Matter.

- Nanosystems: Physics, Chemistry, Mathematics. Synthesis of GdFeO3 nanoparticles via low-temperature reverse co-precipitation: the effect of strong agglomeration on the magnetic behavior.

Sources

- 1. electrochemsci.org [electrochemsci.org]

- 2. mdpi.com [mdpi.com]

- 3. Gadolinium‐containing carbon nanomaterials for magnetic resonance imaging: Trends and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Locating and Characterizing Self-Assembled Gadolinium Chelate Nanoparticles in Stem Cells Using TEM - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Modeling size controlled nanoparticle precipitation with the co-solvency method by spinodal decomposition - Soft Matter (RSC Publishing) [pubs.rsc.org]

- 8. semanticscholar.org [semanticscholar.org]

- 9. researchgate.net [researchgate.net]

- 10. iscientific.org [iscientific.org]

- 11. Role of capping agents in the application of nanoparticles in biomedicine and environmental remediation: recent trends and future prospects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. semanticscholar.org [semanticscholar.org]

- 13. Role of capping agents in the application of nanoparticles in biomedicine and environmental remediation: recent trends and future prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Frontiers | Role of Biogenic Capping Agents in the Synthesis of Metallic Nanoparticles and Evaluation of Their Therapeutic Potential [frontiersin.org]

- 15. rsc.org [rsc.org]

- 16. mdpi.com [mdpi.com]

- 17. nanojournal.ifmo.ru [nanojournal.ifmo.ru]

- 18. researchgate.net [researchgate.net]

- 19. SYNTHESIS AND CHARACTERIZATION OF GADOLINIUM-BASED NANOCRYSTALS FOR THEIR POTENTIAL APPLICATION AS TRIMODAL IMAGING CONTRAST AGENTS | Journal of the Chilean Chemical Society [jcchems.com]

Technical Support Center: Controlling Particle Size and Morphology of Gadolinium(III) Carbonate

Welcome to the technical support resource for researchers, scientists, and drug development professionals working on the synthesis of gadolinium(III) carbonate [Gd2(CO3)3]. This guide provides in-depth, field-proven insights into controlling the critical parameters of particle size and morphology. As a Senior Application Scientist, my goal is to explain not just the "how" but the "why" behind these experimental choices, empowering you to troubleshoot and optimize your synthesis protocols effectively.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the synthesis and characterization of gadolinium(III) carbonate nanoparticles.

Q1: What are the primary factors that control the size and morphology of gadolinium(III) carbonate particles during synthesis?

A1: The final characteristics of your Gd2(CO3)3 particles are a direct result of the interplay between several key reaction parameters. Mastering control over these variables is essential for reproducible results. The most influential factors include:

-

Reactant Concentrations: Higher concentrations of gadolinium(III) and carbonate precursors generally lead to increased nucleation rates, which can result in larger crystal sizes due to enhanced aggregation of primary particles.[1][2]

-

Stoichiometry ({Gd³⁺}:{CO₃²⁻} Ratio): Non-stoichiometric reactant ratios can significantly reduce crystal size. An excess of either gadolinium or carbonate ions can lead to their adsorption onto the surface of newly formed particles, inhibiting further growth.[1]

-

pH of the Reaction Medium: The solution's pH is a critical parameter. Deviations from a neutral pH can alter the surface charge of the primary particles, which in turn affects their aggregation behavior and final size.[1] For gadolinium-containing complexes, pH can also influence hydrolysis and the formation of intermediate species.[3]

-

Temperature: Reaction temperature affects both the kinetics of the precipitation reaction and the final crystallinity of the particles. Higher temperatures, often employed in hydrothermal or solvothermal methods, can promote the formation of more crystalline and morphologically defined structures.[2][4]

-

Mixing and Agitation Speed: The efficiency of mixing influences the homogeneity of the reaction mixture. Vigorous and consistent agitation helps ensure uniform distribution of precursors, leading to a more monodisperse particle size distribution.[1][5] In contrast, poor mixing can create localized areas of high supersaturation, resulting in uncontrolled growth and aggregation.

Q2: Why is precise control over particle size and morphology so critical for biomedical applications like MRI?

A2: For applications such as T1-weighted Magnetic Resonance Imaging (MRI) contrast agents, the physicochemical properties of gadolinium-based nanoparticles are paramount.[6][7]

-

Size directly influences the nanoparticles' biodistribution, circulation time, and clearance from the body. For renal (kidney) clearance, ultra-small nanoparticles (typically < 6 nm) are required to prevent long-term accumulation and potential toxicity.[8][9]

-

Morphology (shape) can affect the surface area-to-volume ratio, which in turn impacts the relaxivity (the efficiency of the contrast agent) and its interaction with biological systems.[5] Different shapes, such as spheres or flakes, will have unique surface properties.[10]

Q3: What are the most common methods for synthesizing gadolinium(III) carbonate nanoparticles?

A3: Several methods are employed, each offering different levels of control over the final product:

-

Reaction Crystallization / Precipitation: This is a common and straightforward method involving the mixing of soluble gadolinium salts (e.g., GdCl₃, Gd(NO₃)₃) with a carbonate source (e.g., (NH₄)₂CO₃, NaHCO₃) in an aqueous solution to induce precipitation.[1][2] It allows for control through the parameters mentioned in Q1.

-

Solvothermal/Hydrothermal Method: These techniques involve carrying out the precipitation reaction in a sealed vessel (an autoclave) at elevated temperatures and pressures.[6][8] The use of water as the solvent is termed "hydrothermal," while other solvents (like polyols) are used in "solvothermal" synthesis.[10] This method is excellent for improving crystallinity and achieving specific morphologies.[10]

-

Polyol Method: In this approach, a high-boiling-point polyol, such as diethylene glycol (DEG) or triethylene glycol (TEG), serves as both the solvent and a stabilizing agent.[8][11][12] The polyol helps prevent particle aggregation and can yield ultra-small, uniform nanoparticles.[8][11]

Q4: How can I accurately characterize the size, morphology, and crystal structure of my synthesized particles?

A4: A multi-technique approach is essential for a comprehensive characterization of your nanoparticles.[6]

-

Particle Size and Morphology: High-Resolution Transmission Electron Microscopy (HRTEM) and Scanning Electron Microscopy (SEM) are the gold standards for visualizing the actual size, shape, and surface features of your particles.[2][6][10]

-

Hydrodynamic Diameter: Dynamic Light Scattering (DLS) measures the size of the particles as they exist dispersed in a liquid, which includes any solvent or stabilizer layers. This is crucial for understanding their behavior in a colloidal suspension.[6]

-

Crystal Structure: X-ray Diffraction (XRD) is used to determine the crystal phase and structure of your synthesized material, confirming that you have indeed formed gadolinium(III) carbonate and assessing its crystallinity.[6][10]

-

Surface Chemistry: Fourier Transform-Infrared (FT-IR) spectroscopy helps to identify functional groups on the particle surface, which is useful for confirming the presence of carbonate ions or surface coatings.[2][6][10]

Troubleshooting Guide

This guide is designed to help you diagnose and solve common issues encountered during the synthesis of Gd2(CO3)3 particles.

Problem 1: Particles are too large and/or heavily aggregated.

| Potential Cause | Scientific Rationale | Recommended Solution |

| High Reactant Concentration | Elevated concentrations increase the rate of nucleation and provide more primary particles for aggregation, leading to larger final crystal sizes.[1] | Systematically decrease the initial concentrations of both the gadolinium salt and the carbonate source.[5] |

| Non-Optimal pH | The surface charge of particles is pH-dependent. At the isoelectric point, particles have minimal repulsion and aggregate readily. Deviating from this point increases repulsion, but extreme pH values can introduce other issues like hydroxide formation.[1][13] | Adjust the pH of the reaction medium. For gadolinium carbonate, a pH range of 5 to 7 is often found to be optimal.[14] Perform a pH titration experiment to find the ideal value for your system. |

| Inefficient Mixing | Poor agitation creates localized zones of high supersaturation, leading to uncontrolled, rapid growth and aggregation rather than uniform particle formation. | Increase the agitation speed (RPM) of your mechanical or magnetic stirrer. Ensure the reaction vessel design promotes efficient mixing (e.g., using baffles).[1] |

| Insufficient Stabilization | In the absence of a stabilizing agent, particles will naturally aggregate to reduce their high surface energy. | Introduce a capping agent or surfactant. Poly(ethylene glycol) (PEG) or polyacrylic acid (PAA) can be used to coat the particles, providing steric hindrance that prevents aggregation.[10][15] |

Problem 2: Particle size distribution is very broad (High Polydispersity Index).

| Potential Cause | Scientific Rationale | Recommended Solution |

| Prolonged Nucleation Phase | If nucleation occurs over a long period, particles that form first will have more time to grow than those that form later, resulting in a wide size distribution. | Promote a rapid "burst" of nucleation followed by a controlled growth phase. This can be achieved by rapidly adding one precursor to the other under vigorous mixing.[5] |

| Temperature Fluctuations | Inconsistent temperature control affects reaction kinetics, leading to variable rates of nucleation and growth throughout the experiment. | Use a temperature-controlled reaction setup, such as an oil bath with a PID controller, to maintain a stable temperature (±1°C).[5][9] |

| Ostwald Ripening | Over extended reaction times, larger particles can grow at the expense of smaller ones, which dissolve and re-precipitate onto the larger crystals, broadening the size distribution. | Reduce the overall reaction or "aging" time. Once particles have formed, proceed to the quenching and purification steps promptly. |

Problem 3: The product morphology is inconsistent or not as desired (e.g., amorphous flakes instead of crystalline spheres).

| Potential Cause | Scientific Rationale | Recommended Solution |

| Low Crystallinity | The reaction conditions (e.g., low temperature) may not provide enough energy for the atoms to arrange into a well-defined crystal lattice, resulting in an amorphous or poorly crystalline product. | Employ a hydrothermal or solvothermal synthesis method. The elevated temperature and pressure in an autoclave can significantly improve the crystallinity and help define the morphology.[6][10] |

| Solvent Effects | The solvent plays a crucial role in mediating the interaction between ions and the growing crystal faces. Different solvents can favor the growth of specific crystal facets, leading to different shapes. | Experiment with different solvent systems. For example, using a polyol like diethylene glycol (DEG) instead of water can lead to different morphologies and better size control.[8][11] |

| Influence of Anions | The counter-ion of the gadolinium salt (e.g., chloride vs. acetate) can influence the complexation and precipitation process, subtly altering the final particle shape.[3] | If using gadolinium chloride, try substituting it with gadolinium nitrate or gadolinium acetate to see how it impacts morphology. |

Visualized Workflows and Logic

Visual aids can clarify complex processes. Below are diagrams representing a typical synthesis workflow and a troubleshooting decision tree.

Caption: Troubleshooting decision tree for common synthesis issues.

Detailed Experimental Protocols

The following protocols provide step-by-step methodologies. Safety Precaution: Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, when handling chemicals.

Protocol 1: Controlled Aqueous Precipitation of Gd₂(CO₃)₃ Nanoparticles

This protocol is a standard baseline for producing gadolinium carbonate nanoparticles via reaction crystallization.

Materials:

-

Gadolinium(III) chloride hexahydrate (GdCl₃·6H₂O)

-

Ammonium hydrogen carbonate (NH₄HCO₃) [1]* Deionized (DI) water

-

Ethanol

Procedure:

-

Prepare Precursor Solutions:

-

Solution A (Gadolinium): Dissolve a specific amount of GdCl₃·6H₂O in DI water to create a stock solution (e.g., 0.1 M).

-

Solution B (Carbonate): Dissolve a corresponding amount of NH₄HCO₃ in DI water to create a stock solution with the desired stoichiometric ratio to Solution A (e.g., 0.15 M for a 1:1.5 Gd:CO₃ ratio).

-

-

Reaction Setup:

-

Place a defined volume of Solution A into a glass reactor vessel equipped with a magnetic stirrer and thermometer.

-

Heat the solution to the desired reaction temperature (e.g., 60°C) while stirring at a constant rate (e.g., 500 RPM).

-

-

Initiate Precipitation:

-

Using a syringe pump or burette, add Solution B to the heated Solution A at a slow, controlled rate (e.g., 1 mL/min). A white precipitate will form.

-

The slow addition is crucial for controlling the supersaturation and promoting uniform growth. [5]4. Aging:

-

Once the addition is complete, allow the reaction mixture to stir at the set temperature for a defined period (e.g., 1-2 hours) to allow the particles to mature.

-

-

Purification:

-

Stop the heating and stirring and allow the solution to cool to room temperature.

-

Transfer the suspension to centrifuge tubes and centrifuge at high speed (e.g., 8000 RPM for 15 minutes) to pellet the Gd₂(CO₃)₃ particles.

-

Discard the supernatant. Resuspend the pellet in a 50:50 mixture of DI water and ethanol and sonicate briefly to break up agglomerates.

-

Repeat the centrifugation and washing step two more times to ensure the removal of unreacted precursors and byproducts.

-

-

Drying:

-

After the final wash, dry the purified nanoparticle powder in a vacuum oven at a low temperature (e.g., 50°C) overnight.

-

Protocol 2: Hydrothermal Synthesis for Enhanced Crystallinity and Morphology Control

This method uses elevated temperature and pressure to produce highly crystalline particles.

Materials:

-

Gadolinium(III) nitrate hexahydrate (Gd(NO₃)₃·6H₂O)

-

Urea (CO(NH₂)₂)

-

Deionized (DI) water

Procedure:

-

Prepare Reaction Mixture:

-

In a beaker, dissolve Gd(NO₃)₃·6H₂O and urea in DI water. The urea will thermally decompose to provide a slow, homogeneous release of carbonate ions. [8] * A typical molar ratio might be 1:5 (Gd:urea).

-

-

Hydrothermal Reaction:

-

Transfer the clear, homogeneous solution into a Teflon-lined stainless-steel autoclave.

-

Seal the autoclave tightly.

-

Place the sealed autoclave in a programmable oven and heat to a high temperature (e.g., 150-180°C) for an extended period (e.g., 6-24 hours). [8]The specific temperature and time will significantly influence the final particle size and morphology.

-

-

Cooling and Collection:

-

Turn off the oven and allow the autoclave to cool down naturally to room temperature. Caution: Do not attempt to open the autoclave while it is hot or under pressure.

-

Once cooled, open the autoclave and collect the white precipitate.

-

-

Purification and Drying:

-

Follow the same purification (centrifugation and washing) and drying steps as described in Protocol 1 to obtain the final product.

-

References

- Current Status and Future Aspects of Gadolinium Oxide Nanoparticles as Positive Magnetic Resonance Imaging Contrast Agents - MDPI.

- Synthesis of Nanocrystals of Gadolinium Carbonate by Reaction Crystallization. Ingenta Connect.

- Precipitation of gadolinium from magnetic resonance imaging contrast agents may be the Brass tacks of toxicity | Request PDF - ResearchGate.

- Optimized routes for the preparation of gadolinium carbonate and oxide nano-particles and exploring their photocatalytic activi -..:: DESWATER ::...

- Synthesis of gadolinium carbonate-conjugated-poly(ethylene)glycol (Gd2(CO3)3@PEG) particles via a modified solvothermal method - AIP Publishing.

- Surfactant-assisted synthesis of nanoscale gadolinium metal-organic frameworks for potential multimodal imaging - PubMed.

- How the Chemical Properties of GBCAs Influence Their Safety Profiles In Vivo - PMC.

- Technical Support Center: Gadolinium-Palladium Nanoparticle Synthesis - Benchchem.

- Impact of (a) pH, (b) time, (c) gadolinium concentration and (d)... - ResearchGate.

- Tuning of synthesis conditions by thermal decomposition towards gadolinium-doped manganese carbonate nanoparticles with uniform size and high relaxivity - New Journal of Chemistry (RSC Publishing).

- (PDF) Synthesis and characterization of gadolinium nanoparticles using polyol method as a candidate for MRI Contrast Agent - ResearchGate.

- Recent Advances in Gadolinium Based Contrast Agents for Bioimaging Applications - PMC.

- synthesis and characterization of ultra-small gadolinium oxide nanoparticles.

- Current Status and Future Aspects of Gadolinium Oxide Nanoparticles as Positive Magnetic Resonance Imaging Contrast Agents - PMC.

- Size Reproducibility of Gadolinium Oxide Based Nanomagnetic Particles for Cellular Magnetic Resonance Imaging: Effects of Functionalization, Chemisorption and Reaction Conditions - PMC.

- Effect of the pH of the medium on the structure of gadolinium-containing complexes according to EPR data - ResearchGate.

- Polyol synthesis of gadolinium nanoparticles: A preliminary study - International Scientific Organization.

Sources

- 1. Synthesis of Nanocrystals of Gadolinium Carbonate by Reaction Cry...: Ingenta Connect [ingentaconnect.com]

- 2. deswater.com [deswater.com]

- 3. researchgate.net [researchgate.net]

- 4. Tuning of synthesis conditions by thermal decomposition towards gadolinium-doped manganese carbonate nanoparticles with uniform size and high relaxivity - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Current Status and Future Aspects of Gadolinium Oxide Nanoparticles as Positive Magnetic Resonance Imaging Contrast Agents [mdpi.com]

- 7. etd.lib.metu.edu.tr [etd.lib.metu.edu.tr]

- 8. Current Status and Future Aspects of Gadolinium Oxide Nanoparticles as Positive Magnetic Resonance Imaging Contrast Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Size Reproducibility of Gadolinium Oxide Based Nanomagnetic Particles for Cellular Magnetic Resonance Imaging: Effects of Functionalization, Chemisorption and Reaction Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.aip.org [pubs.aip.org]

- 11. researchgate.net [researchgate.net]

- 12. iscientific.org [iscientific.org]

- 13. How the Chemical Properties of GBCAs Influence Their Safety Profiles In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Recent Advances in Gadolinium Based Contrast Agents for Bioimaging Applications - PMC [pmc.ncbi.nlm.nih.gov]

stability of gadolinium(III) carbonate hydrate suspensions over time

Status: Operational

Subject:

Executive Technical Summary

Gadolinium(III) carbonate hydrate is a water-insoluble lanthanide salt commonly used as a precursor for gadolinium-based contrast agents, phosphors, and neutron capture therapy materials. Unlike stable oxide suspensions, gadolinium carbonate suspensions are thermodynamically metastable systems. They face two distinct stability challenges:

-

Physical Instability: Due to high density (

) and large particle size distribution, suspensions undergo rapid sedimentation and orthokinetic aggregation (Ostwald ripening). -

Chemical Instability: The carbonate anion is susceptible to acid-catalyzed decarboxylation (releasing

) and hydrolysis at elevated temperatures, converting to hydroxycarbonates (

This guide provides the protocols required to stabilize these systems and troubleshoot degradation.

Critical Stability Parameters

The following data points define the safe operating window for your experiments.

| Parameter | Safe Range / Target | Critical Failure Limit | Mechanism of Failure |

| pH | 7.5 – 9.0 | Decarboxylation: Rapid dissolution and release of | |

| Temperature | Hydrolysis: Conversion to | ||

| Zeta Potential | Agglomeration: Van der Waals forces dominate, causing irreversible flocculation. | ||

| Particle Size | Sedimentation: Stokes' Law dictates rapid settling for micron-sized dense particles. |

Module A: Physical Stability & Suspension Mechanics

The Mechanism: DLVO Theory Application

Gadolinium carbonate particles in pure water often exhibit a near-neutral Zeta potential, leading to rapid flocculation. To create a stable suspension, you must introduce an energy barrier to overcome Van der Waals attraction.

Protocol A1: Steric Stabilization (Recommended)

Steric stabilization is superior to electrostatic stabilization for this material because it is less sensitive to the ionic strength changes that occur if slight dissolution happens.

-

Select Dispersant: Polyvinylpyrrolidone (PVP, MW 40k) or Polyethylene Glycol (PEG, MW 2000).

-

Concentration: Prepare a 1-2 wt% solution of the dispersant in deionized water before adding the gadolinium powder.

-

Dispersion: Add

powder slowly while stirring. -

Energy Input: High-shear mixing (Ultra-Turrax) for 5 minutes, followed by probe sonication (20 kHz, 30% amplitude) for 10 minutes. Pulse mode (5s on / 5s off) to prevent heating.

Protocol A2: Electrostatic Stabilization

If organic dispersants are chemically incompatible with your downstream application, use pH control.

-

Target: Adjust pH to ~8.5 using dilute

. -

Warning: Do not use strong acids to adjust pH downward; this will dissolve the particles.

Module B: Chemical Stability & Hydrolysis

The Mechanism: Hydrolytic Degradation

Over time, or with heat, the carbonate equilibrium shifts.

Visualization: Degradation Pathways

The following diagram illustrates the decision logic for troubleshooting stability issues and the chemical degradation pathways.

Figure 1: Diagnostic logic flow for identifying physical vs. chemical instability in gadolinium carbonate suspensions.

Troubleshooting Guides (FAQ Format)

Q1: My suspension turns clear after 24 hours. Where did the particles go?

Diagnosis: Chemical Dissolution.

Cause: The pH of your solvent was likely slightly acidic (pH < 6). Even "pure" deionized water absorbs atmospheric

Q2: Can I autoclave this suspension for sterilization?

Answer: NO.

Reason: Autoclaving (

Q3: The particles form a hard "cake" at the bottom that cannot be redispersed.

Diagnosis: Irreversible Aggregation (Caking). Cause: The suspension lacks steric stabilization. When particles settle, the pressure overcomes the weak electrostatic repulsion, leading to permanent Van der Waals bonding. Solution:

-

Immediate: Use an ultrasonic probe (sonicator) to break the cake. Vortexing is insufficient.

-

Prevention: Add a non-ionic surfactant (0.1% Tween 80) or polymer (1% PVP) to the formulation. These layers physically prevent particles from touching even when they settle.

Q4: How do I store the powder to prevent "aging" before suspension?

Answer: Store in a desiccator at room temperature.

Reason: Gadolinium carbonate is hygroscopic. It will absorb moisture from the air, changing its hydration state (

References

-

Kaneko, H., et al. (1979). Thermal decomposition of gadolinium(III) carbonate trihydrate. Journal of Thermal Analysis.

- Significance: Establishes the thermal degradation pathway: Carbonate Oxycarbon

-

Matijević, E. (1993). Preparation and Properties of Uniform Size Colloids. Chemistry of Materials.

- Significance: Foundational text on the hydrolysis of lanthanide salts and the formation of uniform carbonate/hydroxycarbon

- House, J. E. (2013). Inorganic Chemistry. Academic Press.

- Hunter, R. J. (2001). Foundations of Colloid Science. Oxford University Press.

influence of precursor concentration on gadolinium nanoparticle size

A Guide for Researchers on Controlling Nanoparticle Size by Modulating Precursor Concentration

Welcome to the technical support center for gadolinium nanoparticle synthesis. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower your research. This guide is designed for professionals in materials science, nanomedicine, and drug development. It addresses one of the most critical parameters in nanoparticle synthesis: the influence of precursor concentration on particle size.

Troubleshooting Guide: Common Issues in Size Control

This section addresses specific problems you might encounter during your experiments. The solutions are based on the fundamental principles of nucleation and growth kinetics.

Q1: My synthesized gadolinium nanoparticles are consistently larger than the target size. How can I reduce their diameter?

A1: The most direct parameter to adjust is the initial concentration of your gadolinium precursor (e.g., Gadolinium(III) chloride, GdCl₃). A higher precursor concentration generally leads to larger nanoparticles.[1]

-

Immediate Action: Reduce the molar concentration of the gadolinium salt in your reaction solvent. For instance, if you are using a 0.006 M concentration, try preparing subsequent batches at 0.005 M and 0.004 M to observe the trend.[1]

-

Causality: Nanoparticle formation is governed by two competing processes: nucleation (the formation of new particles) and growth (the addition of material to existing particles). At very high precursor concentrations, the system becomes highly supersaturated. This can lead to rapid growth of the initial nuclei before new nuclei have a chance to form, consuming the available precursor and resulting in larger final particles. By lowering the concentration, you can shift the balance to favor a more controlled growth phase, often resulting in smaller nanoparticles.

Q2: The particle size distribution (polydispersity) of my nanoparticle batches is too broad. How can I achieve a more monodisperse sample?

A2: A broad size distribution typically indicates that nucleation is not a singular, discrete event. Instead, new particles are forming over an extended period while older ones are still growing.

-

Immediate Action: While precursor concentration is a factor, the rate of reagent addition and temperature control are critical for monodispersity. Ensure that the precipitating agent (e.g., sodium hydroxide solution) is introduced very rapidly into the heated precursor solution under vigorous stirring. This promotes a "burst nucleation" event, where a large number of nuclei form simultaneously.

-

Causality: The goal is to separate the nucleation and growth phases as much as possible, as described by the LaMer model.[2] A rapid injection of the second reagent quickly raises the solution concentration to a high level of supersaturation, triggering a massive nucleation event. This depletes the precursor concentration to a level that can sustain the growth of the existing nuclei but is too low to permit new nucleation, leading to a uniform population of growing particles. In contrast, slow addition keeps the system in a state where nucleation and growth occur concurrently, resulting in a wide range of particle sizes.

Q3: My reaction yield is extremely low, or no nanoparticles are forming at all. What is the likely cause?

A3: This issue points to a failure to achieve the minimum level of supersaturation required for nucleation.

-

Immediate Action: Increase the concentration of your gadolinium precursor. If you have been attempting synthesis with very low concentrations to achieve small sizes, you may have dropped below the critical threshold for particle formation.

-

Causality: Nucleation is a thermodynamically driven process that only occurs when the concentration of solute (the nanoparticle material) exceeds its solubility limit to a certain degree (supersaturation).[2] If the precursor concentration is too low, this critical point is never reached, and particles cannot form. You must ensure the concentration is sufficient to initiate nucleation before proceeding to optimize for size.

Frequently Asked Questions (FAQs)

This section delves into the fundamental mechanisms and broader considerations for your experimental design.

Q1: What is the direct relationship between gadolinium precursor concentration and the final nanoparticle size?

A1: In many common synthesis methods, such as hydrothermal and polyol processes, an increase in the concentration of the gadolinium precursor leads to an increase in the final average particle size.[1] This relationship is fundamental to controlling the outcome of your synthesis.

Q2: How does precursor concentration influence the nucleation and growth stages of nanoparticle formation?

A2: The effect of precursor concentration is best explained by the LaMer model for nanoparticle formation, which consists of three phases.

-

Concentration Increase: The effective concentration of the nanoparticle-forming species increases in the solution.

-

Supersaturation & Nucleation: The concentration reaches a critical supersaturation level, triggering rapid nucleation (formation of stable particle "seeds").

-

Growth: The concentration drops below the nucleation threshold due to consumption by the nuclei. Existing nuclei then continue to grow by diffusion of the remaining precursor to their surface.

A higher initial precursor concentration leads to a higher peak level of supersaturation. This intensifies the nucleation rate but also provides more material for the subsequent growth phase, often resulting in larger particles.

Caption: Experimental workflow for the polyol synthesis of Gd₂O₃ nanoparticles.

Materials

-

Gadolinium(III) chloride hexahydrate (GdCl₃·6H₂O)

-

Sodium hydroxide (NaOH)

-

Diethylene glycol (DEG)

-

Ethanol

-

Deionized water

Procedure

-

Precursor Solution Preparation (Size-Controlling Step):

-

To prepare a 0.004 M solution (for smaller particles), dissolve the appropriate amount of GdCl₃·6H₂O in 7.5 mL of DEG in a flask. Use a sonicator bath to ensure complete dissolution.

-

To prepare a 0.006 M solution (for larger particles), dissolve a proportionally higher amount of GdCl₃·6H₂O in the same volume of DEG.

-

-

Base Solution Preparation:

-

In a separate container, dissolve 2.5 mmol of NaOH in 2.5 mL of DEG. [3]Sonicate until a clear solution is formed.

-

-

Reaction Setup:

-

Transfer the gadolinium precursor solution to a three-neck reflux flask equipped with a condenser and a thermometer.

-

Begin magnetic stirring.

-

Slowly add the NaOH solution to the flask.

-

-

Heating and Reaction:

-

Heat the mixture to 60°C and hold for 30 minutes to ensure homogeneity. [3] * Slowly ramp the temperature to 140°C and hold for 1 hour. [3] * Increase the temperature to the final reaction temperature (e.g., 185°C, an optimal temperature found in some studies) and maintain for 4 hours. [3]The solution will typically become milky white as nanoparticles form.

-

-

Purification:

-

Allow the solution to cool to room temperature.

-

Add ethanol to the solution to precipitate the nanoparticles.

-

Centrifuge the mixture (e.g., at 1750 RPM for 30 minutes) to pellet the nanoparticles. [3] * Discard the supernatant and re-disperse the nanoparticle pellet in a mixture of ethanol and water.

-

Repeat the centrifugation and washing steps at least two more times to remove any unreacted reagents and excess DEG.

-

-

Final Product & Characterization:

-

After the final wash, re-disperse the purified nanoparticles in deionized water or another desired solvent for storage and characterization.

-

Verify particle size and morphology using Transmission Electron Microscopy (TEM) and Dynamic Light Scattering (DLS).

-

References

-

Current Status and Future Aspects of Gadolinium Oxide Nanoparticles as Positive Magnetic Resonance Imaging Contrast Agents. MDPI. Available from: [Link]

-

Synthesis of gadolinium nanoparticles using pulsed laser ablation method. AIP Publishing. Available from: [Link]

-

Influence of gadolinium precursor on the enhanced red shift of Gd/SnO2–TiO2 nanoparticles and catalytic activity. ResearchGate. Available from: [Link]

-

Synthesis of Cubic Phase Gd2O3 Nanoparticles Using Hydrothermal Method. IOSR Journal. Available from: [Link]

-

Synthesis and characterization of gadolinium nanoparticles using polyol method as a candidate for MRI Contrast Agent. ResearchGate. Available from: [Link]

-

Polyol synthesis of gadolinium nanoparticles: A preliminary study. International Scientific Organization. Available from: [Link]

-

Hyperbranched polymer mediated size-controlled synthesis of gadolinium phosphate nanoparticles: colloidal properties and particle size-dependence on MRI relaxivity. Nanoscale (RSC Publishing). Available from: [Link]

-

Size Reproducibility of Gadolinium Oxide Based Nanomagnetic Particles for Cellular Magnetic Resonance Imaging: Effects of Functionalization, Chemisorption and Reaction Conditions. PMC. Available from: [Link]

-

Solution Synthesis of Gadolinium Nanoparticles. Journal of the American Chemical Society - ACS Publications. Available from: [Link]

-

Effect of Size, Charge, and Surface Functionalization of Gadolinium Nanoparticles on Biocompatibility and Cellular Uptake as Magnetic Resonance Imaging Contrast Agents. Trends in Sciences. Available from: [Link]

-

Size-dependent magnetic and magnetothermal properties of gadolinium silicide nanoparticles. RSC Publishing. Available from: [Link]

-

The Influence of Gadolinium Oxide Nanoparticles Concentration on the Chemical and Physical Processes Intensity during Laser-Induced Breakdown of Aqueous Solutions. MDPI. Available from: [Link]

-

Effect of gadolinium concentration on temperature change under magnetic field. PMC - NIH. Available from: [Link]

-

The Effects of Substrate Temperature on the Growth, Microstructural and Magnetic Properties of Gadolinium-Containing Films on Aluminum Nitride. MDPI. Available from: [Link]

-

Influence of formulation parameters on gadolinium entrapment and tumor cell uptake using folate-coated nanoparticles. PubMed. Available from: [Link]

-

Controlling metal oxide nanoparticle size and shape with supercritical fluid synthesis. Green Chemistry (RSC Publishing). Available from: [Link]

-

Nucleation and growth models used to describe the relationship between the solution concentration and the nucleation density. ResearchGate. Available from: [Link]

Sources

Comparative Guide: Gadolinium(III) Carbonate vs. Gadolinium(III) Oxalate Precursors

Executive Summary

In the synthesis of Gadolinium Oxide (

-

Select Gadolinium Oxalate when purity is paramount. It is the industrial standard for rejecting transition metal impurities (Fe, Ni) and non-RE contaminants during the precipitation phase.

-

Select Gadolinium Carbonate (via Urea) when morphology is paramount. The homogeneous precipitation method yields monodisperse, spherical particles critical for high-packing-density phosphors and drug delivery vectors.

Physicochemical Mechanisms & Synthesis Logic

The fundamental difference lies in the precipitation kinetics and the resulting nucleation environment.

Gadolinium(III) Oxalate: The Purification Workhorse

Oxalate precipitation is a rapid, cation-exchange reaction driven by the extremely low solubility product (

-

Mechanism:

-

Kinetics: Fast nucleation, often resulting in irregular, rod-like, or blocky crystals.

-

Purification Logic: The crystal lattice of Gd-oxalate is highly selective. Impurities with higher solubilities (like transition metals) remain in the mother liquor, effectively "cleaning" the Gadolinium stream.

Gadolinium(III) Carbonate: The Morphological Architect

While direct precipitation with ammonium carbonate yields irregular gels, Urea-based Homogeneous Precipitation allows for precise control.

-

Mechanism: Urea decomposes slowly at

to release carbonate and hydroxide ions uniformly throughout the solution. -